Cas no 2228453-85-6 (4-bromo-2-ethenyl-6-methoxyphenol)

4-bromo-2-ethenyl-6-methoxyphenol 化学的及び物理的性質
名前と識別子
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- 4-bromo-2-ethenyl-6-methoxyphenol
- 2228453-85-6
- EN300-1934433
-
- インチ: 1S/C9H9BrO2/c1-3-6-4-7(10)5-8(12-2)9(6)11/h3-5,11H,1H2,2H3
- InChIKey: FKPVCSWAXGRHBP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=C)C=1)O)OC
計算された属性
- せいみつぶんしりょう: 227.97859g/mol
- どういたいしつりょう: 227.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-bromo-2-ethenyl-6-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1934433-0.5g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1934433-10g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1934433-0.1g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1934433-5.0g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-1934433-1g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1934433-2.5g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1934433-1.0g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1934433-10.0g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 10g |
$5774.0 | 2023-05-26 | ||
Enamine | EN300-1934433-0.05g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1934433-0.25g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 0.25g |
$1235.0 | 2023-09-17 |
4-bromo-2-ethenyl-6-methoxyphenol 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
4-bromo-2-ethenyl-6-methoxyphenolに関する追加情報
Recent Advances in the Study of 4-Bromo-2-ethenyl-6-methoxyphenol (CAS: 2228453-85-6) in Chemical Biology and Pharmaceutical Research
The compound 4-bromo-2-ethenyl-6-methoxyphenol (CAS: 2228453-85-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This phenolic derivative, characterized by its bromo and ethenyl substituents, has been the subject of several studies aimed at exploring its biological activities, synthetic pathways, and pharmacological potential. Recent literature highlights its role as a promising scaffold for drug development, particularly in the context of anti-inflammatory, antimicrobial, and anticancer therapies.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic optimization of 4-bromo-2-ethenyl-6-methoxyphenol, focusing on improving its yield and purity for large-scale production. The researchers employed a novel catalytic system involving palladium-catalyzed cross-coupling reactions, which significantly enhanced the efficiency of the synthesis. The study also explored the compound's stability under various physiological conditions, providing valuable insights for its formulation in drug delivery systems.
In another groundbreaking study, researchers evaluated the antimicrobial properties of 4-bromo-2-ethenyl-6-methoxyphenol against a panel of multidrug-resistant bacterial strains. The results, published in Bioorganic & Medicinal Chemistry Letters, demonstrated potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity toward human cells. These findings suggest its potential as a lead compound for developing new antibiotics to combat resistant infections.
The anticancer potential of 4-bromo-2-ethenyl-6-methoxyphenol has also been a focal point of recent research. A 2024 study in Molecular Cancer Therapeutics revealed that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer, through the modulation of key signaling pathways such as PI3K/AKT and MAPK. The study further identified its ability to synergize with conventional chemotherapeutic agents, highlighting its potential as an adjunct therapy in oncology.
Despite these promising findings, challenges remain in the clinical translation of 4-bromo-2-ethenyl-6-methoxyphenol. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's versatile pharmacological profile and synthetic tractability make it a compelling candidate for future drug development efforts.
In conclusion, recent research on 4-bromo-2-ethenyl-6-methoxyphenol (CAS: 2228453-85-6) underscores its potential as a multifunctional agent in chemical biology and pharmaceutical applications. Continued exploration of its mechanisms of action, optimization of its pharmacokinetic properties, and evaluation of its safety profile will be critical in unlocking its full therapeutic potential.
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